KDM4C Enzymatic Inhibition: SD-70 IC₅₀ Relative to Structurally Distinct Inhibitors
SD‑70 inhibits recombinant KDM4C (JMJD2C) demethylase activity with an IC₅₀ of 30 µM, as determined using calf thymus histone H3K9me2 substrate in the presence of 50 µM FeSO₄ and 1 mM α‑ketoglutarate . In contrast, the pan‑Jumonji inhibitor JIB‑04 exhibits a more potent IC₅₀ of 1.1 µM (1,100 nM) against KDM4C, while the optimized KDM4 family probe QC6352 displays an IC₅₀ of 35 nM [1]. This 30‑ to 850‑fold difference in potency reflects SD‑70's unique Fe(II)‑chelating mechanism and underscores that it is not a simple replacement for higher‑affinity probes.
| Evidence Dimension | KDM4C enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 30 µM |
| Comparator Or Baseline | JIB‑04: 1.1 µM; QC6352: 35 nM |
| Quantified Difference | SD‑70 is 27‑fold less potent than JIB‑04 and 857‑fold less potent than QC6352 |
| Conditions | In vitro demethylase assay with calf thymus histone H3K9me2, 50 µM FeSO₄, 1 mM α‑ketoglutarate |
Why This Matters
The moderate potency of SD‑70 is intentional—it reflects a phenotypic screening hit that blocks translocation events rather than a high‑affinity catalytic inhibitor, making it valuable for studying functional outcomes that are not solely dependent on enzyme inhibition.
- [1] QC6352 Product Information. Chemical Probes Portal. View Source
